[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol
Description
[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol is a pyridine derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a 2-(trifluoromethoxy)phenyl substituent at the 6-position of the pyridine ring. The trifluoromethoxy (-OCF₃) group confers electron-withdrawing properties, enhancing metabolic stability and lipophilicity, which are critical for agrochemical and pharmaceutical applications . Its molecular formula is C₁₃H₁₁F₃NO₂, with a molecular weight of 294.23 g/mol (calculated). The compound is structurally related to intermediates in pesticide development, particularly those targeting mitochondrial electron transport or ryanodine receptors .
Properties
IUPAC Name |
[6-[2-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-6-5-9(8-18)7-17-11/h1-7,18H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRVJOXNOCXQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)CO)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647023 | |
| Record name | {6-[2-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197847-95-3, 1203801-06-2 | |
| Record name | 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197847-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {6-[2-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the attachment of the pyridyl ring and the methanol group. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This can be achieved through various synthetic strategies, including the use of trifluoromethyl ethers and other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to facilitate the trifluoromethoxylation process and subsequent attachment of the pyridyl and methanol groups .
Chemical Reactions Analysis
Types of Reactions
[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing fluorine.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of [6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three key analogues based on structural motifs and applications:
Key Differences
Polarity and Solubility: The hydroxymethyl group in [6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol increases hydrophilicity compared to trifluoroethoxy or carboxylic acid derivatives. This may improve solubility in polar solvents (e.g., ethanol, DMSO) . The carboxylic acid analogue (6-[2-(Trifluoromethoxy)phenyl]nicotinic acid) exhibits higher acidity (pKa ~3-4), enabling salt formation for enhanced bioavailability .
Biological Activity :
- The hydroxymethyl group is less reactive than carboxylic acid, reducing off-target interactions in pesticidal applications. However, it may limit binding affinity to targets requiring ionic interactions (e.g., mitochondrial complex II inhibitors) .
- Trifluoromethoxy-phenyl-pyridine derivatives with electron-withdrawing groups (e.g., -CF₃) show superior insecticidal activity against lepidopteran pests compared to hydroxymethyl variants .
Synthetic Utility: this compound serves as a versatile intermediate for further functionalization (e.g., oxidation to ketones or esterification) . Carboxylic acid derivatives are commonly used in amide coupling reactions to generate bioactive molecules (e.g., diamide insecticides) .
Research Findings
- Patent Analysis: Derivatives of this compound are cited in patents (e.g., WO2018/177970) as intermediates for ryanodine receptor modulators, which disrupt insect muscle function .
- Metabolic Stability: The trifluoromethoxy group reduces oxidative metabolism in hepatic microsomes compared to non-fluorinated analogues, extending half-life in vivo .
- Toxicity Profile : Hydroxymethyl-substituted pyridines exhibit lower acute toxicity (LD₅₀ >500 mg/kg in rats) than trifluoroethoxy or halogenated variants, making them safer for agricultural use .
Biological Activity
[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol is a complex organic compound characterized by its unique trifluoromethoxy and pyridine functionalities. This structure is believed to contribute significantly to its biological activities, which include antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies and highlighting key data.
Structural Overview
The compound features a pyridine ring substituted at the 3-position with a hydroxymethyl group and at the 6-position with a phenyl group that carries a trifluoromethoxy substituent. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the molecule's reactivity and interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies have shown cytotoxic effects against human cancer cell lines, indicating its potential as an anticancer agent.
Anticancer Activity
A study evaluated the cytotoxic performance of this compound against two human cancer cell lines: A549 (lung cancer) and HeLa (cervical cancer). The results indicated significant cytotoxic effects, with IC50 values suggesting that the compound could inhibit cell proliferation effectively .
While specific mechanisms are still under investigation, compounds with similar structures often target key signaling pathways involved in cell proliferation and survival. For instance, inhibitors of p38 MAP kinase have been shown to block cytokine production, which could be relevant for understanding how this compound interacts with cellular pathways .
Comparative Analysis of Similar Compounds
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some key features:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| This compound | Pyridine ring, trifluoromethoxy group | Antimicrobial, anticancer |
| 2-(Trifluoromethoxy)benzaldehyde | Trifluoromethoxy group on benzaldehyde | Antimicrobial |
| 4-(Trifluoromethoxy)aniline | Aniline derivative with trifluoromethoxy substituent | Anticancer |
| 3-Pyridinemethanol | Simple pyridine derivative with hydroxymethyl group | Anti-inflammatory |
This comparison highlights how the combination of trifluoromethoxy and pyridine in this compound may confer unique biological activities not seen in simpler analogs.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, allowing for modifications that may enhance its biological activity. These synthetic routes are crucial for developing this compound as a potential drug candidate or for other chemical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
